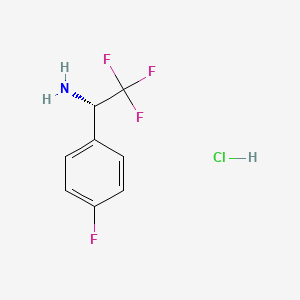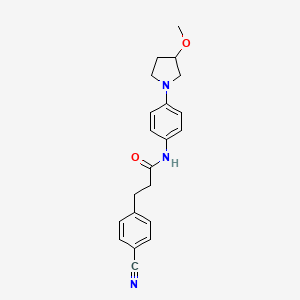![molecular formula C21H22N2O3 B2738581 2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide CAS No. 851404-38-1](/img/structure/B2738581.png)
2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a quinoline group (a type of heterocyclic aromatic organic compound) and a methoxyphenyl group (an aromatic group with a methoxy substituent). These types of compounds are often found in various pharmaceuticals and could have a range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups, including a quinoline group and a methoxyphenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the methoxy group might be susceptible to demethylation reactions, while the quinoline group might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would need to be determined experimentally. These properties would likely be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Aplicaciones Científicas De Investigación
Spatial Orientation in Anion Coordination
Research has shown that amide derivatives, such as N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, exhibit unique spatial orientations that facilitate anion coordination. These compounds can self-assemble through weak interactions, forming structures that have potential implications in the development of molecular sensors and materials science. The study by Kalita and Baruah (2010) demonstrates the tweezer-like geometry and channel-like structures of these compounds, which could have applications in molecular recognition and self-assembly processes (Kalita & Baruah, 2010).
Co-crystal Formation
The ability of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide to form co-crystals with aromatic diols, as researched by Karmakar et al. (2009), underscores its significance in the study of solid-state chemistry. These co-crystals have unique structural characteristics that could have implications in the development of pharmaceutical compounds and in the understanding of molecular interactions in the solid state (Karmakar, Kalita, & Baruah, 2009).
Structural Aspects and Properties of Amide Derivatives
The structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives, as explored by Karmakar, Sarma, and Baruah (2007), highlight the compound's versatility in forming gels and crystalline solids under different conditions. This research has implications for the design of new materials with specific fluorescence properties, which could be useful in sensor technology and material science (Karmakar, Sarma, & Baruah, 2007).
Inhibition Efficiencies in Corrosion Studies
The compound has been studied in the context of corrosion inhibition, demonstrating the relationship between molecular structure and efficiency in protecting metals from corrosion. Zarrouk et al. (2014) performed quantum chemical calculations on related quinoxalines to understand their inhibition efficiencies, which could lead to advancements in corrosion protection technologies (Zarrouk et al., 2014).
Fluorescence Quenching and Acid Binding
Amide derivatives such as N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide have been studied for their fluorescence quenching properties upon interaction with acids, as researched by Karmakar and Baruah (2008). This property is significant for the development of fluorescent sensors for detecting acids in various environments (Karmakar & Baruah, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-3-6-16-13-17(21(25)23-19(16)11-14)9-10-22-20(24)12-15-4-7-18(26-2)8-5-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOSPGKXEPXZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
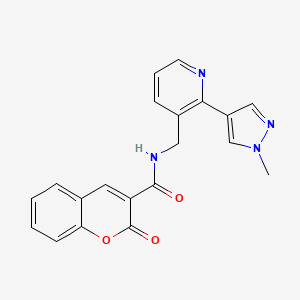
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2738499.png)
![methyl 6-chloro-2-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2738501.png)
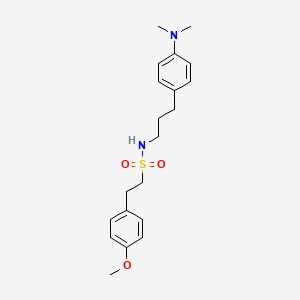
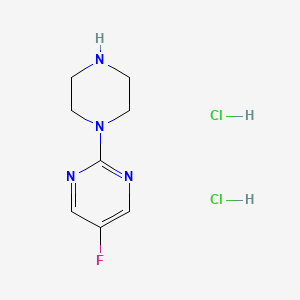

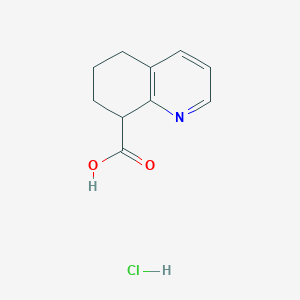
![5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)

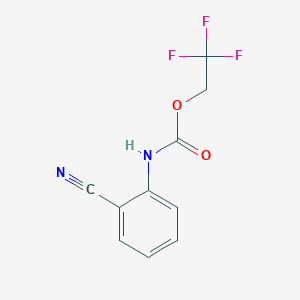
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
